6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Overview
Description
6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is an organic compound that features a nitrobenzene core substituted with a fluoro group and a difluoropiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene typically involves the following steps:
Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 6-fluoronitrobenzene.
Formation of Difluoropiperidine: 4,4-Difluoropiperidine is synthesized separately through the fluorination of piperidine using a fluorinating agent such as sulfur tetrafluoride.
Coupling Reaction: The final step involves the coupling of 6-fluoronitrobenzene with 4,4-difluoropiperidine under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in 6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group on the benzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Reduction: 6-Fluoro-2-(4,4-difluoropiperidin-1-yl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzene ring, though less common.
Scientific Research Applications
6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Chemical Biology: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro and difluoropiperidinyl groups enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-(4,4-difluoropiperidin-1-yl)benzaldehyde
- 6-Fluoro-2-(4,4-difluoropiperidin-1-yl)aniline
Uniqueness
6-Fluoro-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is unique due to the presence of both a nitro group and a difluoropiperidinyl group, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
4,4-difluoro-1-(3-fluoro-2-nitrophenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-8-2-1-3-9(10(8)16(17)18)15-6-4-11(13,14)5-7-15/h1-3H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLSBLXUDNTMKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217575 | |
Record name | Piperidine, 4,4-difluoro-1-(3-fluoro-2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801217575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1713160-87-2 | |
Record name | Piperidine, 4,4-difluoro-1-(3-fluoro-2-nitrophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1713160-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 4,4-difluoro-1-(3-fluoro-2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801217575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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